5-Chlorosalicylic Acid Ethyl Ester
Overview
Description
5-Chlorosalicylic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-chlorosalicylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Antioxidant and Chelating Agents : Di-hydropyridine derivatives, structurally similar to Ethyl 5-chlorosalicylate, have been synthesized and shown to act as potent antioxidants and chelating agents, potentially useful in treating metal-induced oxidative stress diseases (Sudhana & Adi, 2019).
Environmental and Agricultural Applications
- Chlorophyll Fluorescence in Plants : Research on chlorophyll fluorescence in plants, which can be affected by herbicides, may involve compounds like Ethyl 5-chlorosalicylate for understanding plant responses to environmental stress (Araldi et al., 2015).
Synthesis and Chemical Properties
- Organic Synthesis : Ethyl 5-chlorosalicylate and related compounds are used as intermediates in the synthesis of various organic compounds, highlighting their significance in the field of dye, medicine, and pesticide production (Hunsheng & Heng, 2014).
Biodegradation and Environmental Impact
- Biodegradation by Bacillus : A Bacillus species has been found to utilize 5-chlorosalicylate, structurally related to Ethyl 5-chlorosalicylate, as a carbon and energy source, demonstrating the environmental biodegradation potential of such compounds (Crawford et al., 1979).
Pharmaceutical and Medicinal Chemistry
- Potential for Molluscicidal Properties : Derivatives structurally related to Ethyl 5-chlorosalicylate have been investigated for their molluscicidal properties, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to salicylic acid and 5-chlorosalicylic acid , which are known to have various biological targets. For instance, salicylic acid directly and irreversibly inhibits COX-1 and COX-2 enzymes , which are involved in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Salicylic acid, for example, inhibits COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play a crucial role in inflammation and pain signaling, so their reduction can lead to analgesic and anti-inflammatory effects .
Biochemical Pathways
Research on 5-chlorosalicylate, a structurally related compound, suggests that it may be involved in a new bacterial degradation pathway . This pathway involves reactions catalyzed by enzymes from the 3-oxoadipate pathway (catechol 1,2-dioxygenase, muconate cycloisomerase) and the chlorocatechol pathway (maleylacetate reductase) and a trans-dienelactone hydrolase .
Pharmacokinetics
The pharmacokinetics of related compounds, such as salicylic acid, have been extensively studied
Result of Action
Related compounds like salicylic acid have been shown to have analgesic and anti-inflammatory effects due to their inhibition of cox-1 and cox-2 enzymes
Action Environment
Studies on related compounds suggest that factors such as temperature, ph, and the presence of other substances can affect their activity
Properties
IUPAC Name |
ethyl 5-chloro-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSMRINTOGATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308377 | |
Record name | Ethyl 5-chlorosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15196-83-5 | |
Record name | Ethyl 5-chlorosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-chlorosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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